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Abstract

Protein N-myristoylation is a crucial and evolutionarily conserved lipid modification found
across a vast range of eukaryotes, from single-celled yeasts to complex mammals.[1] This
process, catalyzed by the enzyme N-myristoyltransferase (NMT), involves the irreversible
attachment of a 14-carbon saturated fatty acid, myristate, to the N-terminal glycine residue of a
specific subset of proteins.[2] This modification is fundamental for a wide array of cellular
processes, including signal transduction, protein-protein interactions, and the targeting of
proteins to cellular membranes.[3] The essential nature of NMT for cell viability in many
organisms, coupled with structural differences in the enzyme across taxa, has positioned it as a
promising therapeutic target for infectious diseases and cancer.[2][4] This guide provides a
comprehensive overview of the conservation of N-myristoylation, details key experimental
methodologies, and presents quantitative data to illuminate the evolutionary landscape of this
vital protein modification.

The N-myristoylation Machinery: N-
myristoyltransferase (NMT)
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N-myristoylation is catalyzed by N-myristoyltransferase (NMT), a member of the GCN5-related
N-acetyltransferase (GNAT) protein superfamily.[4][5] NMT facilitates the transfer of myristate
from myristoyl-coenzyme A (CoA) to the N-terminal glycine of nascent or cleaved polypeptide
chains.[5] This modification can occur co-translationally, after the initiator methionine is cleaved
by methionine aminopeptidase, or post-translationally, following the proteolytic cleavage of a
protein that exposes an internal glycine residue.[4][6]

Evolutionary Divergence of NMT Isoforms

The NMT enzyme is ubiquitous and essential in eukaryotes.[2] However, the number of NMT
genes varies significantly across different evolutionary lineages. Lower eukaryotes, such as
Saccharomyces cerevisiae (yeast) and Drosophila melanogaster (fruit fly), typically possess a
single NMT gene.[4] In contrast, most vertebrates, including humans and mice, have two
distinct isozymes, NMT1 and NMT2, which are encoded by separate genes.[4][7][8] These
isozymes share approximately 77% peptide sequence identity and have highly conserved C-
terminal catalytic domains but more variable N-termini, suggesting distinct physiological roles.
[4][8] Evolutionary analysis indicates that vertebrate NMT1 and NMT2 arose from a single
ancestral gene.[7]
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Taxon Group

Organism Example

Number of NMT
Genes

Reference(s)

Saccharomyces

Fungi o 1 [4]
cerevisiae

Candida albicans 1 [2]

Protozoa Leishmania major 1 [2]

Trypanosoma brucei 1 [2]

Plasmodium

: 1 [2]

falciparum

Plants Arabidopsis thaliana 2 [2]
Drosophila

Insects 1 [4]
melanogaster
Homo sapiens

Mammals 2 (NMT1, NMT2) [41[6]

(Human)

Mus musculus

(Mouse)

2 (NMT1, NMT2)

[6]

Catalytic Mechanism and Structural Conservation

NMTs employ an ordered Bi-Bi kinetic mechanism.[9] First, myristoyl-CoA binds to the enzyme,
inducing a conformational change. This is followed by the binding of the protein substrate. After
the myristoyl group is transferred, the myristoylated protein is released, followed by the release
of CoA.[9] The myristoyl-CoA binding site is highly conserved across species, from yeast to
humans.[2] However, the C-terminal region, which is involved in recognizing the peptide
substrate, shows greater divergence. This taxon-specific variation in substrate specificity is a
key feature exploited in the development of selective NMT inhibitors against pathogens.[10][11]

Substrate Specificity and Conservation

NMTs recognize a specific sequence motif on their substrate proteins. The absolute
requirement is a glycine residue at the N-terminus (position 1).[12] While there is variability, a
general consensus sequence for the first six residues is G1-X2-X3-X4-S5/T5-X®, where X is any

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7468318/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2816741/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2816741/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2816741/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2816741/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2816741/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7468318/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7468318/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7966921/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7966921/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8689648/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8689648/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2816741/
https://mendel.imp.ac.at/myristate/SUPLphylo.htm
https://pubmed.ncbi.nlm.nih.gov/17518043/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1149379/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3334301?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

amino acid. The serine or threonine at position 5 is a common but not universal feature. The full
recognition motif can extend up to 17 residues from the N-terminus, which are divided into
three regions: a binding pocket (positions 1-6), a surface interaction region (positions 7-10),
and a hydrophilic linker (positions 11-17).[13]

Conserved .
. . N-terminal 10-
Myristoylated Organism . Reference(s)
residue Sequence

Protein

c-Src Tyrosine Kinase ~ Human GSSKSKPKDS [14]
G-protein ai subunit Human GCTLSAEDKA [15]
Calcineurin B Bovine GNEASYPLEM [12]

ADP-ribosylation

Yeast GNVFSKIFKG [9]
factor 1 (ARF1)

HIV-1 Gag Virus GARASVLSGG [2]

Functional Roles and The "Myristoyl Switch"

N-myristoylation is crucial for protein function, primarily by mediating weak and reversible
interactions with cellular membranes.[4] This weak affinity is often insufficient for stable
membrane anchoring on its own. Consequently, many myristoylated proteins require a "second
signal" to achieve stable membrane localization.[4] This leads to a regulatory mechanism
known as the "myristoyl switch."

The switch can be controlled in several ways:

» Electrostatic Interactions: A cluster of basic (positively charged) amino acids near the
myristoylated N-terminus can interact with acidic (negatively charged) phospholipids in the
membrane, stabilizing the association. Phosphorylation of nearby residues can disrupt this
interaction, causing the protein to translocate from the membrane to the cytosol.[3]

» Dual Lipidation: The protein may undergo a second lipid modification, such as S-
palmitoylation, which provides a stronger membrane anchor.
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e Ligand Binding: Conformational changes induced by ligand binding can expose or sequester
the myristoyl group, thereby controlling its availability for membrane insertion.[3]

This regulatory mechanism is central to many signal transduction pathways, enabling rapid and
flexible cellular responses.[15] Myristoylated proteins include a wide range of critical signaling
molecules, such as Src family kinases, G-protein alpha subunits, and ADP-ribosylation factors
(ARFs).[2][16]

Figure 1: The "Myristoyl Switch" mechanism for regulating protein localization.

N-myristoylation as a Therapeutic Target

The essentiality of NMT in pathogenic organisms like fungi (Candida albicans), protozoa
(Trypanosoma brucei, Leishmania major, Plasmodium falciparum), and its role in viral
replication (e.g., HIV Gag protein) makes it a validated drug target.[2][17][18] The taxonomic
differences in NMT's substrate binding pocket allow for the design of inhibitors that are
selective for the pathogen's enzyme over the human orthologs, minimizing host toxicity.[19][20]
Furthermore, NMT is implicated in cancer, where it is often upregulated and myristoylates key
oncoproteins like Src.[2][21]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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